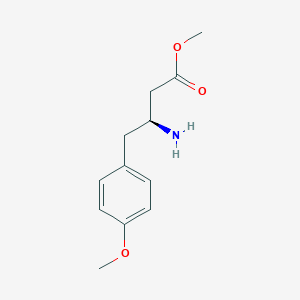
beta-HomoTyr(Me)-Ome
Description
beta-HomoTyr(Me)-Ome: is a derivative of beta-homo amino acids, which are analogs of standard amino acids. In these compounds, the carbon skeleton is lengthened by the insertion of one carbon atom immediately after the acid group. This modification can enhance the pharmacological properties of bioactive peptides, such as increasing their biological half-life, potency, selectivity, and reducing toxicity .
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-4-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3/t10-/m0/s1 |
InChI Key |
VEXRGRMUCXWTMY-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CC(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-HomoTyr(Me)-Ome typically involves the protection of functional groups, elongation of the carbon chain, and subsequent deprotection. For example, the synthesis might start with the protection of the amino group using a Boc (tert-butoxycarbonyl) group, followed by the elongation of the carbon chain using a Grignard reaction or other suitable methods. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: beta-HomoTyr(Me)-Ome can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert carbonyl groups to alcohols or amines.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, beta-HomoTyr(Me)-Ome is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the creation of peptides with enhanced stability and biological activity .
Biology: In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions .
Medicine: In medicine, this compound is used in the development of therapeutic peptides. These peptides can be used to treat various diseases, including cancer, diabetes, and infectious diseases .
Industry: In industry, this compound is used in the production of pharmaceuticals and biotechnological products. Its unique properties make it suitable for use in various industrial applications .
Mechanism of Action
The mechanism of action of beta-HomoTyr(Me)-Ome involves its incorporation into peptides and proteins, where it can enhance their stability and biological activity. The molecular targets and pathways involved depend on the specific peptide or protein into which it is incorporated .
Comparison with Similar Compounds
- beta-HomoAla
- beta-HomoArg
- beta-HomoAsn
- beta-HomoAsp
- beta-HomoGln
- beta-HomoGlu
- beta-HomoIle
- beta-HomoLeu
- beta-HomoLys
- beta-HomoMet
- beta-HomoPhe
- beta-HomoPro
- beta-HomoSer
- beta-HomoThr
- beta-HomoTrp
- beta-HomoVal
Uniqueness: beta-HomoTyr(Me)-Ome is unique due to its specific structure, which includes a methyl group and an ester group. This structure allows for unique interactions with biological molecules, enhancing its pharmacological properties compared to other beta-homo amino acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


